molecular formula C17H11BrN4 B12917939 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917593-89-6

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12917939
CAS No.: 917593-89-6
M. Wt: 351.2 g/mol
InChI Key: WYOXHJYJCLYFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine base found in ATP, allowing derivatives to effectively target the kinase domain of various enzymes . This makes it a versatile precursor for developing potent inhibitors of critical cancer targets. This compound serves as a key synthetic intermediate for the discovery and optimization of novel therapeutic agents. Research applications primarily focus on investigating its potential as a multi-target kinase inhibitor. Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated promising antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and liver (HepG-2) carcinomas . The structural motif is actively explored for designing dual inhibitors, such as those targeting c-Met/STAT3 or EGFR/VGFR2 pathways, to overcome tumor resistance and enhance antitumor efficacy . Furthermore, this scaffold is utilized in the synthesis of complex hybrids and thioglycoside derivatives for enhanced bioactivity and as a candidate for CDK2 inhibition studies, which play a crucial role in cell cycle progression . Product Use Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

917593-89-6

Molecular Formula

C17H11BrN4

Molecular Weight

351.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H

InChI Key

WYOXHJYJCLYFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Principal Preparation Methods

One-Flask Synthesis via Vilsmeier-Haack Reaction and Heterocyclization

The most reliable and widely reported method for synthesizing pyrazolo[3,4-d]pyrimidines, including the 3-(4-bromophenyl) derivative, is a one-flask synthesis involving:

  • Starting materials: 5-aminopyrazoles substituted at N1 (e.g., 1-phenyl-5-aminopyrazole) and N,N-substituted amides (e.g., N,N-dimethylformamide or DMF).
  • Reagents: Phosphorus tribromide (PBr3) to generate the Vilsmeier reagent in situ.
  • Cyclization agent: Hexamethyldisilazane (NH(SiMe3)2) to promote heterocyclization.
Reaction Sequence:
  • Vilsmeier Amidination: 5-aminopyrazole reacts with PBr3 in DMF at 60 °C for 1–2 hours, forming an intermediate 4-(iminomethyl)-pyrazolyl-formamidine.
  • Heterocyclization: Addition of hexamethyldisilazane followed by reflux at 70–80 °C for 3–5 hours induces ring closure to form the pyrazolo[3,4-d]pyrimidine core.

This method avoids isolation of intermediates, streamlining the synthesis and improving overall yield.

Key Experimental Data:
Parameter Condition/Result
Starting material 5-Amino-1-phenylpyrazole (1a)
Solvent N,N-Dimethylformamide (DMF)
PBr3 equivalents 3.0 eq
Temperature (Vilsmeier step) 60 °C
Reaction time (Vilsmeier) 1–2 hours
Hexamethyldisilazane eq. 3.0 eq
Temperature (cyclization) 70–80 °C
Reaction time (cyclization) 3–5 hours
Yield of pyrazolo[3,4-d]pyrimidine 56–91% (up to 91% optimized)

This procedure was optimized to yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in excellent yields (up to 91%) when the 5-aminopyrazole bears a 4-bromophenyl substituent at N1.

Variations in Amide Solvents and Amines

The choice of amide solvent and amine for heterocyclization affects the reaction efficiency:

  • Amide solvents tested: DMF, N,N-diethylformamide, N,N-diisopropylformamide, N,N-di-n-butylformamide, piperidine-1-carbaldehyde, pyrrolidine-1-carbaldehyde.
  • Amines for cyclization: Hexamethyldisilazane, hexamethylenetetramine, lithium bis(trimethylsilyl)amine, sodium bis(trimethylsilyl)amine.

Among these, DMF as solvent and hexamethyldisilazane as cyclization agent provided the best yields and reproducibility.

Alternative Synthetic Routes

Other methods reported in the literature include:

  • Chlorination and hydrazinolysis approach: Starting from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, chlorination with phosphorus oxychloride followed by hydrazinolysis and condensation with aromatic aldehydes or acetophenones to build substituted pyrazolo[3,4-d]pyrimidines. However, this method is more suited for derivatives with methyl substitution and less directly applicable to the 4-bromophenyl derivative.

Mechanistic Insights

The one-flask synthesis involves:

  • Formation of a Vilsmeier reagent from PBr3 and the amide solvent.
  • Electrophilic substitution on the 5-aminopyrazole to form an amidine intermediate.
  • Intramolecular cyclization promoted by hexamethyldisilazane, which acts as a base and silylating agent, facilitating ring closure to the fused heterocycle.

This sequence is efficient and avoids isolation of unstable intermediates, enhancing yield and purity.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Outcome/Yield (%) Notes
Vilsmeier reagent formation 5-Aminopyrazole + PBr3 in DMF, 60 °C, 1–2 h Intermediate amidine formed Monitored by TLC
Heterocyclization Add hexamethyldisilazane, reflux 70–80 °C, 3–5 h Pyrazolo[3,4-d]pyrimidine formed Yields 56–91%, optimized to 91%
Solvent variation DMF, DEF, others tested DMF best solvent Affects Vilsmeier reagent formation
Cyclization agent variation Hexamethyldisilazane, others tested Hexamethyldisilazane best Ensures efficient ring closure

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have enhanced or modified biological activities compared to the parent compound .

Scientific Research Applications

Biological Activities

The biological activities of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been investigated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Recent research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. In vitro tests have shown that compounds related to this structure can inhibit the growth of various bacteria and fungi. For instance, certain derivatives demonstrated activity comparable to standard antimicrobial agents against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values suggesting potent cytotoxicity . The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Therapeutic Applications

The diverse biological activities of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine open avenues for its application in drug development.

Cancer Therapy

Given its potent anticancer properties, this compound is being explored as a lead molecule for developing new anticancer drugs. Its ability to target specific pathways involved in tumor growth makes it a candidate for further pharmacological studies .

Antimicrobial Treatments

With rising antibiotic resistance, compounds like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could provide alternative treatments for bacterial infections. Its efficacy against resistant strains positions it as a promising candidate in infectious disease management .

Case Study 1: Anticancer Efficacy

In a study investigating the effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cells, researchers treated HepG2 cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .

Case Study 2: Antimicrobial Testing

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against common bacterial pathogens. The agar well diffusion method revealed that several compounds exhibited zones of inhibition comparable to standard antibiotics, indicating their potential use in clinical settings .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit key enzymes and receptors involved in cell proliferation and inflammation, such as protein kinases and nuclear factor kappa B (NF-κB).

    Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Compound Substituent(s) Melting Point (°C) Key Structural Features Reference
3i (Target Compound) 4-Bromophenyl 180–181 Bromine increases molecular weight
3h 4-Chlorophenyl 147–148 Chlorine (smaller halogen) lowers melting point
3g 4-Methylphenyl 133–134 Methyl group reduces polarity
3f 3-Nitrophenyl 179–180 Nitro group introduces strong electron-withdrawing effects
9b () 4-Bromophenyl, CF₃, Cl Not reported Trifluoromethyl enhances lipophilicity
PP2 () 4-Chlorophenyl, tert-butyl Not reported Bulky tert-butyl improves kinase inhibition

Key Observations :

  • Halogen substituents (Br, Cl) increase melting points compared to methyl or nitro groups due to enhanced intermolecular forces .
  • Electron-withdrawing groups (e.g., nitro in 3f ) may reduce thermal stability .
Antitumor Activity (MCF-7 Cell Line):
Compound Substituent(s) IC₅₀ (µg/mL) Notes Reference
3i (Target Compound) 4-Bromophenyl Not tested Structural data suggests potential
6d () 3-Methylthio 4.6 Moderate activity vs. doxorubicin
PP2 () 4-Chlorophenyl, tert-butyl 300 ng Src kinase inhibitor
9b () 4-Bromophenyl, CF₃, Cl Not reported Targets VEGFR-2

Key Observations :

  • Methylthio substituents (e.g., 6d ) enhance cytotoxicity, likely due to improved membrane permeability .
  • Bulky groups (e.g., tert-butyl in PP2 ) improve target specificity but may reduce solubility .
  • Bromophenyl derivatives (e.g., 3i , 9b ) are understudied in vitro but show promise in kinase inhibition .

Challenges :

  • Bromine’s steric bulk may reduce reaction efficiency compared to smaller halogens .
  • Nitro groups (e.g., 3f ) require careful handling due to reactivity .

Biological Activity

3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves various methods, including one-flask synthesis and cyclization reactions. For instance, a novel one-flask method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of phosphorus bromide (PBr3) to yield pyrazolo[3,4-d]pyrimidines with high efficiency .

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, derivatives similar to 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have shown potent activity against various cancer cell lines. One study reported that a related compound had an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin . These compounds induce cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell proliferation .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. In vitro studies indicated that certain derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showed promising results in inhibiting microbial growth . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL against specific pathogens .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by structural modifications. Substituents on the phenyl rings significantly affect potency and selectivity towards cancer cells. For example, variations in electronic characteristics of substituents have been correlated with changes in anticancer efficacy .

Case Studies

Several studies have investigated the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Study : A series of pyrazolo[3,4-d]pyrimidines were tested against multiple cancer cell lines (HeLa, MCF7). The results indicated that specific substitutions enhanced anticancer activity while maintaining low toxicity toward normal cells .
  • Antimicrobial Evaluation : Compounds were evaluated for their ability to inhibit bacterial growth using the agar well diffusion method. Notably, certain derivatives displayed significant inhibition zones compared to standard antibiotics .

Q & A

Advanced Research Question

  • In Vitro Assays : Measure COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification in macrophages .
  • In Vivo Models : Use carrageenan-induced paw edema in rodents, comparing dose-dependent effects to indomethacin .
  • Toxicity Screening : Evaluate hepatotoxicity via ALT/AST levels in serum after 14-day administration .

How should researchers address unexpected byproducts in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question

  • Chromatographic Analysis : Use HPLC-MS to identify impurities (e.g., dehalogenated products) .
  • Reaction Monitoring : Track intermediates via TLC or in-situ IR to detect premature cyclization .
  • Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration during ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.